Methyl 4-{[({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}oxy)acetyl]oxy}benzoate
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Overview
Description
METHYL 4-{[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETYL]OXY}BENZOATE is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a benzoate ester. It is primarily used in the synthesis of other chemical compounds and has significant applications in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 4-{[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETYL]OXY}BENZOATE involves multiple steps. One common method includes the reaction of 4,6-dimethylpyrimidine-2-thiol with acetic anhydride to form an intermediate, which is then reacted with methyl 4-hydroxybenzoate under specific conditions to yield the final product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process involves the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: METHYL 4-{[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETYL]OXY}BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reducing agents like sodium borohydride or lithium aluminum hydride to remove oxygen or add hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, amines; often in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Scientific Research Applications
METHYL 4-{[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETYL]OXY}BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of METHYL 4-{[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETYL]OXY}BENZOATE involves the inhibition of key enzymes. For instance, in herbicidal applications, it inhibits acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and ultimately plant death . In medicinal applications, the compound’s mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects .
Comparison with Similar Compounds
Sulfometuron-methyl: Another sulfonylurea herbicide with a similar mechanism of action, used for controlling grasses and broad-leaved weeds.
Metsulfuron-methyl: A related compound with similar herbicidal properties but different selectivity and application spectrum.
Uniqueness: METHYL 4-{[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETYL]OXY}BENZOATE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual functionality as both a synthetic intermediate and an active compound in various applications sets it apart from other similar compounds .
Properties
Molecular Formula |
C18H18N2O6S |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
methyl 4-[2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]oxyacetyl]oxybenzoate |
InChI |
InChI=1S/C18H18N2O6S/c1-11-8-12(2)20-18(19-11)27-10-16(22)25-9-15(21)26-14-6-4-13(5-7-14)17(23)24-3/h4-8H,9-10H2,1-3H3 |
InChI Key |
BBXDAXCPIMPAEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)OCC(=O)OC2=CC=C(C=C2)C(=O)OC)C |
Origin of Product |
United States |
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